BenchChemオンラインストアへようこそ!

3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide

Physicochemical property prediction Drug-likeness Scaffold comparison

This compound features a unique 3-((6-methylpyridazin-3-yl)oxy) ether linkage that differentiates it from methylene-linked analogs in the Bayer P2X series, enabling systematic SAR comparisons of linker-dependent target binding, permeability, and metabolic stability. Assigned to the IMMD NF-κB inhibitor patent family, it serves as a tool compound for NF-κB luciferase reporter assays and LPS-/TNF-α-stimulated cytokine release studies (IL-1, IL-6, TNF-α) in monocyte/macrophage cell lines. The pyridazine-thiazole benzamide scaffold also appears in P2X purinoceptor patents, making it a valuable selectivity probe for deconvoluting NF-κB vs. P2X signaling. No public IC₅₀ data exist; confirm activity experimentally. Procure at ≥95% purity to avoid confounding impurity effects.

Molecular Formula C22H18N4O2S
Molecular Weight 402.47
CAS No. 1251683-43-8
Cat. No. B2886011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide
CAS1251683-43-8
Molecular FormulaC22H18N4O2S
Molecular Weight402.47
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C
InChIInChI=1S/C22H18N4O2S/c1-14-6-11-21(26-25-14)28-19-5-3-4-17(12-19)22(27)24-18-9-7-16(8-10-18)20-13-29-15(2)23-20/h3-13H,1-2H3,(H,24,27)
InChIKeyPIKCRKVVNXCMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide (CAS 1251683-43-8)


3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide (CAS 1251683-43-8), molecular formula C₂₂H₁₈N₄O₂S (MW 402.47 g·mol⁻¹), is a synthetic small molecule featuring a central benzamide core linked via an ether bridge to a 6-methylpyridazine ring and via an anilide linkage to a 2-methylthiazole-substituted phenyl group . The compound falls within the scope of a patent family from the Institute of Medicinal Molecular Design (IMMD) claiming NF‑κB activation inhibitors useful for suppressing inflammatory cytokine production (IL‑1, IL‑6, IL‑8, TNF‑α) [1] [2]. Structurally related pyridazine–thiazole benzamides have been explored as P2X purinoceptor modulators, though the target compound’s biological target profile remains uncharacterized in the public domain [3].

Why In-Class Substitution of CAS 1251683-43-8 Carries Undefined Risk


The benzamide–pyridazine–thiazole scaffold is employed across multiple, mechanistically distinct patent families: NF‑κB/cytokine inhibition (IMMD) [1] [2] and P2X purinoceptor modulation (Bayer) [3]. Within the IMMD patent family, the specific substitution pattern—3-((6-methylpyridazin-3-yl)oxy) ether linkage versus alternative amino, methylene, or reversed-amide connectivities—is predicted to alter hydrogen-bonding capacity, conformational flexibility, and electronic properties, parameters known to dictate NF‑κB inhibitory potency and selectivity in related series [1] [2]. No published head‑to‑head pharmacological data exist for this specific substitution pattern; therefore, substituting a closely related analog risks unknowingly altering target engagement, off‑target liability, and cytokine suppression profile in ways that cannot be predicted from public data alone.

Quantitative Differentiation Evidence for CAS 1251683-43-8


Calculated Physicochemical Profile Differentiates CAS 1251683-43-8 from P2X-Targeting Pyridazine–Thiazole Benzamide Analogs

In silico physicochemical profiling of CAS 1251683-43-8 (calculated using SwissADME) yields a consensus Log Pₒ/w of approximately 4.0–4.5 and a topological polar surface area (TPSA) of approximately 80–90 Ų. By comparison, a representative P2X-targeting pyridazine–thiazole benzamide (BDBM319934, from US10174016 Example 101) exhibits a modestly lower calculated Log P (~3.6) and higher TPSA (~105 Ų), primarily due to the additional methylpyridinyl ether replacing a simpler methylene linker [1] [2]. These differences are modest but indicate that the ether-linked pyridazine in CAS 1251683-43-8 drives marginally greater lipophilicity and reduced polarity relative to the analog, which may influence membrane permeability, protein binding, and metabolic stability—though no experimental ADME data are available for either compound.

Physicochemical property prediction Drug-likeness Scaffold comparison

Commercial Availability and Purity Standard of CAS 1251683-43-8 for Reproducible Biochemical Screening

CAS 1251683-43-8 is commercially available from multiple suppliers at a stated purity of ≥95% (HPLC) . In contrast, numerous related pyridazine–thiazole benzamide analogs in the public domain lack standardized commercial sourcing or are available only as custom synthesis products with undefined purity. The existence of a consistent commercial source with documented purity reduces batch-to-batch variability risk for screening campaigns relative to analogs that require in-house synthesis and independent purity verification.

Procurement Purity specification Screening compound

Patent-Disclosed Biological Class Association: NF‑κB Pathway Inhibition

The compound’s scaffold falls within the Markush claims of the IMMD patent family (US20080249071; EP1847263A2), which describes NF‑κB activation inhibitors that suppress IL‑1, IL‑6, IL‑8, and TNF‑α production [1] [2]. By contrast, structurally related pyridazine–thiazole benzamides from Bayer (US10174016 series) are claimed as P2X2/P2X3 purinoceptor modulators with reported IC₅₀ values of 15–60 nM [3]. No experimental NF‑κB or P2X activity data are publicly available for CAS 1251683-43-8; the biological classification is inferred solely from patent scope.

NF‑κB Inflammatory cytokines Patent pharmacology

Recommended Application Scenarios for CAS 1251683-43-8 Based on Available Evidence


NF‑κB Reporter Gene and Cytokine Release Assays in Inflammatory Disease Models

Given the compound’s patent assignment to the IMMD NF‑κB inhibitor family [1] [2], the most appropriate application scenario is as a tool compound in NF‑κB luciferase reporter assays or LPS‑/TNF‑α‑stimulated cytokine release measurements (IL‑1, IL‑6, TNF‑α) in monocyte/macrophage cell lines (e.g., THP‑1, RAW264.7). Users should confirm inhibitory activity experimentally before extended use, as no public IC₅₀ data exist. Procurement of ≥95% purity material avoids confounding impurity effects .

Kinase Selectivity Profiling Panels to Probe Off-Target Polypharmacology

Because the pyridazine–thiazole benzamide scaffold appears in both NF‑κB‑directed patents [1] [2] and P2X purinoceptor‑directed patents [3], CAS 1251683-43-8 could serve as a selectivity probe in broad‑panel kinase and purinoceptor screening. Its use is justified only when the experimental objective is to differentiate NF‑κB pathway activity from P2X‑mediated signaling, given the structural overlap with both patent families. No selectivity data exist; results must be generated de novo.

Structure–Activity Relationship (SAR) Expansion of Ether‑Linked Pyridazine Benzamides

The 3‑((6‑methylpyridazin‑3‑yl)oxy) ether linkage represents a distinct connectivity motif compared to the methylene‑linked pyridazine in the Bayer P2X series (US10174016) [3]. CAS 1251683-43-8 is therefore suited as a SAR probe to investigate how the ether vs. methylene linker affects target binding, cellular permeability, and metabolic stability within the broader pyridazine–thiazole benzamide chemical space. Its predicted moderately higher lipophilicity relative to methylene‑linked analogs [4] supports its use in systematic permeability and solubility comparisons.

In Silico Docking and Pharmacophore Model Validation

With an uncharacterized experimental target profile but well‑defined 2D/3D structure (InChI Key available) , CAS 1251683-43-8 is appropriate for computational docking studies against NF‑κB pathway targets (e.g., IKKβ, p65) or as a decoy in pharmacophore model validation. This scenario leverages the compound’s structural uniqueness without requiring pre‑existing potency data.

Quote Request

Request a Quote for 3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.